rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate
CAS No.:
Cat. No.: VC15799977
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO2 |
|---|---|
| Molecular Weight | 259.34 g/mol |
| IUPAC Name | ethyl (1R,4S,7R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate |
| Standard InChI | InChI=1S/C16H21NO2/c1-2-19-16(18)15-13-8-9-14(15)17(11-13)10-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13-,14-,15-/m1/s1 |
| Standard InChI Key | HDLAPPYOWZTRFN-RBSFLKMASA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1[C@@H]2CC[C@H]1N(C2)CC3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1C2CCC1N(C2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound features a norbornane-derived bicyclo[2.2.1]heptane core, a seven-membered bridged ring system. The azabicyclic framework incorporates a nitrogen atom at position 2, substituted with a benzyl group, while position 7 hosts an ethyl carboxylate moiety . The relative stereochemistry, denoted as rel-(1R,4S,7R), indicates a specific spatial arrangement of substituents critical to its reactivity and interaction with biological targets.
Stereochemical Implications
The rel designation signifies that the stereochemical configuration is reported relative to other chiral centers in the molecule rather than absolute configuration. This relative configuration influences the compound’s conformational stability and its suitability as a chiral building block in asymmetric synthesis .
Physical and Chemical Properties
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₂ | |
| Molecular Weight | 259.34 g/mol | |
| Boiling Point | 342.7 ± 25.0 °C (Predicted) | |
| Density | 1.133 ± 0.06 g/cm³ (Predicted) | |
| pKa | 8.33 ± 0.40 (Predicted) | |
| Purity | ≥98% |
The predicted boiling point and density, derived from computational models, suggest moderate volatility and a density slightly above water . The pKa value of 8.33 indicates weak basicity, likely attributable to the secondary amine in the azabicyclo framework .
Synthesis and Production
Synthetic Challenges
While detailed synthetic routes for rel-(1R,4S,7R)-ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate are proprietary, analogous azabicyclic compounds are typically synthesized via:
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Cycloaddition Reactions: Diels-Alder reactions between furan derivatives and dienophiles to form the bicyclic core.
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Functionalization: Subsequent alkylation or acylation to introduce the benzyl and ethyl carboxylate groups .
Industrial Scalability
Large-scale production likely employs continuous-flow reactors to enhance yield and purity, though specific industrial protocols remain undisclosed .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s rigid bicyclic structure and chiral centers make it valuable for constructing pharmacologically active molecules. Key applications include:
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Peptidomimetics: Mimicking peptide backbones to enhance metabolic stability.
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Enzyme Inhibitors: Serving as a scaffold for targeting proteases or kinases .
Case Studies
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